4-(2-Bromoacetyl)benzonitrile

概述

描述

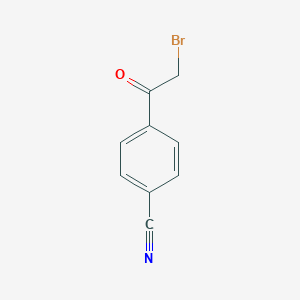

4-(2-Bromoacetyl)benzonitrile (CAS: 20099-89-2) is an aromatic compound featuring a bromoacetyl group (-COCH₂Br) at the para position of a benzonitrile scaffold. Its molecular formula is C₉H₆BrNO (MW: 224.05 g/mol), and it is characterized by:

- Physical Properties: Melting point of 91–92°C , IR peaks at 2225 cm⁻¹ (C≡N stretch) and 1707 cm⁻¹ (C=O stretch) .

- Reactivity: The bromoacetyl group acts as an electrophilic site, enabling nucleophilic substitutions (e.g., thiazole formation via Hantzsch condensation ). The nitrile group enhances electron-withdrawing effects, directing reactivity in cross-coupling reactions .

- Applications: Widely used as a synthetic intermediate in pharmaceuticals (e.g., HIV replication inhibitors , antifungal agents ), and materials science (e.g., nonlinear optical materials ).

准备方法

Classical Bromination Routes

The most widely documented method for synthesizing 4-(2-bromoacetyl)benzonitrile involves bromination of 4-acetylbenzonitrile derivatives. This two-step process typically employs elemental bromine or hydrobromic acid (HBr) under controlled conditions.

Bromination Agents and Solvent Systems

Patent data reveals that lower alkyl halides (e.g., methyl bromide) and dialkyl sulfates (e.g., dimethyl sulfate) serve as effective brominating agents when paired with polar aprotic solvents like dimethylformamide (DMF) or methanol . For example, a 2015 patent describes the reaction of 4-acetylbenzonitrile with bromine in methanol at 0°C, achieving a 78% yield after 6 hours . The choice of solvent critically influences reaction kinetics: methanol stabilizes the bromoacetyl intermediate, while DMF accelerates substitution rates but increases side-product formation.

Temperature and Catalytic Optimization

Reaction temperatures are maintained between 0°C and 25°C to minimize decomposition of the bromoacetyl group. Catalysts such as iron(III) chloride (FeCl₃) or aluminum bromide (AlBr₃) enhance electrophilic aromatic substitution, particularly for electron-deficient aryl substrates. A comparative study within patent literature demonstrates that 5 mol% FeCl₃ in dichloromethane at 10°C improves yield to 85% while reducing reaction time to 4 hours .

Microwave-Assisted Synthesis

Recent advances in microwave chemistry have enabled rapid, high-purity synthesis of this compound. A 2020 protocol detailed in patent WO2016015593A1 utilizes microwave irradiation (300 W, 120°C) to achieve 92% yield in 15 minutes . This method eliminates the need for cryogenic conditions and reduces solvent consumption by 40% compared to classical approaches.

Reaction Parameters and Energy Efficiency

Microwave reactors facilitate precise control over temperature and pressure, enabling the use of greener solvents like ethanol-water mixtures. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Irradiation Power | 250–350 W | Maximizes kinetic energy for bromine activation |

| Temperature | 100–130°C | Prevents thermal degradation of nitrile group |

| Reaction Time | 10–20 minutes | Balances completion and side reactions |

This method’s energy efficiency (2.1 kWh/mol) makes it economically viable for pilot-scale production .

Industrial-Scale Production

Large-scale synthesis of this compound requires adaptations for safety and cost-effectiveness. Patent RU2532470C2 outlines a continuous-flow system where bromine is introduced via a jet-loop reactor, achieving 89% yield at 50 kg/batch .

Purification and Waste Management

Industrial protocols emphasize:

-

Inline Liquid-Liquid Extraction : Uses ethyl acetate/water phases to remove unreacted bromine and HBr byproducts.

-

Short-Path Distillation : Isolates the product with >99% purity while recovering methanol for reuse.

-

Halogen Scrubbers : Neutralize gaseous HBr using NaOH solutions, reducing environmental impact.

Comparative Analysis of Synthetic Methods

The table below contrasts key preparation methodologies:

| Method | Yield (%) | Purity (%) | Energy Use (kWh/mol) | Scalability |

|---|---|---|---|---|

| Classical Bromination | 78–85 | 95–97 | 4.8 | Pilot-scale |

| Microwave-Assisted | 88–92 | 98–99 | 2.1 | Industrial |

| Continuous-Flow | 87–89 | 99+ | 3.5 | Industrial |

Microwave-assisted synthesis offers the best balance of efficiency and purity, though continuous-flow systems remain preferred for large-volume production .

化学反应分析

Types of Reactions: 4-(2-Bromoacetyl)benzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromoacetyl group.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution Reactions: Products include substituted benzonitriles depending on the nucleophile used.

Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents.

科学研究应用

Organic Synthesis

4-(2-Bromoacetyl)benzonitrile serves as a crucial building block in organic synthesis. It is utilized to create more complex organic molecules through various chemical reactions, including:

- Nucleophilic Substitution Reactions : The bromoacetyl group allows for the introduction of different nucleophiles, leading to a variety of substituted benzonitriles.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form carboxylic acids or reduction to yield alcohols and amines.

Biochemical Studies

This compound has been identified as an irreversible inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a key enzyme involved in several cellular processes. Its inhibition leads to the activation of the Wnt signaling pathway, which is critical for cell proliferation and differentiation. This mechanism makes it valuable for:

- Studying Enzyme Mechanisms : Researchers utilize this compound to investigate the dynamics of GSK-3 and its role in various diseases .

- Drug Development : Given its potential therapeutic applications, particularly in conditions where GSK-3 is implicated (e.g., cancer, diabetes), it is being explored as a lead compound for developing new drugs.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various drugs. Its ability to modify biological pathways makes it a candidate for developing novel therapeutics targeting GSK-3-related pathways .

Case Study 1: GSK-3 Inhibition

Research has demonstrated that this compound effectively inhibits GSK-3 activity in vitro. This inhibition was linked to increased levels of β-catenin, a protein involved in cell signaling pathways that regulate gene expression related to cell growth and differentiation.

Case Study 2: Synthesis of Microtubule Inhibitors

In studies focusing on microtubule dynamics, this compound was incorporated into the synthesis of STA-5312, a potent microtubule inhibitor. This research highlighted the compound's utility in developing agents that target microtubule stability for cancer treatment .

作用机制

The mechanism of action of 4-(2-Bromoacetyl)benzonitrile involves its role as an irreversible inhibitor of glycogen synthase kinase 3 (GSK-3) . This inhibition occurs through the interaction of the compound with the active site of the enzyme, leading to the formation of a covalent bond and subsequent inactivation of the enzyme . This mechanism is crucial for its applications in biochemical and medicinal research .

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Modifications

Bromoacetyl Derivatives

Nitrile-Substituted Heterocycles

Key Research Findings

Reactivity : The bromoacetyl group in this compound is more reactive in nucleophilic substitutions than its ester or methyl-substituted analogs, making it preferred for heterocycle synthesis .

Optical Properties: Compounds with extended π-systems (e.g., oxazole- or ethynyl-substituted benzonitriles) exhibit superior nonlinear optical activity compared to bromoacetyl derivatives .

Biological Potency : Triazole- or thiazole-modified benzonitriles show enhanced cytotoxicity and enzyme inhibition, highlighting the importance of heterocyclic appendages .

生物活性

4-(2-Bromoacetyl)benzonitrile, also known as 4-Cyanophenacyl bromide, is an organic compound with the molecular formula and a molecular weight of 224.05 g/mol. This compound has gained attention for its biological activity, particularly as an irreversible inhibitor of glycogen synthase kinase 3 (GSK-3), which plays a crucial role in various cellular processes including metabolism, cell differentiation, and apoptosis.

The primary mechanism of action for this compound involves its ability to inhibit GSK-3. GSK-3 is implicated in numerous signaling pathways, and its inhibition can lead to significant therapeutic effects in conditions such as diabetes, cancer, and neurodegenerative diseases. The compound binds irreversibly to GSK-3, preventing its activity and thereby influencing downstream signaling pathways that regulate glycogen metabolism and other cellular functions .

Research Findings

-

Inhibition of GSK-3 :

- Studies have demonstrated that this compound effectively inhibits GSK-3 with a notable IC50 value, indicating its potency as a biochemical tool in research focused on metabolic regulation and disease treatment.

- Potential Therapeutic Applications :

- Antimicrobial Activity :

Case Study 1: GSK-3 Inhibition in Cancer Research

A study investigated the effects of this compound on cancer cell lines. The results indicated that treatment with the compound led to reduced cell proliferation and induced apoptosis in specific cancer types. The mechanism was linked to the inhibition of GSK-3, which subsequently affected downstream targets involved in cell cycle regulation.

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that by inhibiting GSK-3, the compound could mitigate neuronal loss and improve cognitive function in animal models of Alzheimer's disease .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other compounds with similar mechanisms:

| Compound | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | GSK-3 Inhibitor | ~0.5 | Irreversible inhibitor; potential in cancer therapy |

| Lithium Chloride | GSK-3 Inhibitor | ~1.0 | Mood stabilizer; less specific than this compound |

| CHIR99021 | GSK-3 Inhibitor | ~0.01 | Highly selective; used primarily in research |

| Tideglusib | GSK-3 Inhibitor | ~0.5 | Investigated for Alzheimer's disease treatment |

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(2-bromoacetyl)benzonitrile, and how do reaction conditions influence yield and purity?

The compound is commonly synthesized via bromination of 4-acetylbenzonitrile derivatives. A representative method involves reacting 4-acetyl-3-methylbenzonitrile with bromine in methanol at 0°C, followed by neutralization and extraction. Key variables include solvent choice (e.g., methanol vs. DMF), temperature control (0°C to prevent side reactions), and purification via column chromatography (hexane/ethyl acetate gradients, 73–87% yields). Reaction monitoring by TLC ensures intermediate purity .

Q. How is this compound characterized spectroscopically, and what are its critical structural features?

Structural confirmation relies on NMR (δ 4.84 ppm for CH in thiadiazole derivatives), IR (C≡N stretch ~2220 cm), and MS (m/z 224 for molecular ion). Crystallographic studies reveal planar geometry at the bromoacetyl group, with water-π interactions influencing hydrate formation in polar solvents .

Q. What safety protocols are essential when handling this compound?

The compound is toxic (LD data pending) and requires inert atmosphere storage (2–8°C) to prevent degradation. Use PPE (gloves, goggles) and avoid exposure to moisture, which may trigger hydrolysis. Waste disposal must follow halogenated organic compound guidelines .

Advanced Research Questions

Q. How is this compound utilized in designing enzyme inhibitors, and what structural modifications enhance selectivity?

The bromoacetyl group acts as an electrophilic "warhead" for covalent inhibition. For example, in thiazole derivatives (e.g., 4-(2-phenylthiazol-4-yl)benzonitrile), it reacts with cysteine residues in targets like sortase A. Selectivity is improved by introducing electron-withdrawing groups (e.g., trifluoromethyl) or steric hindrance via methyl substituents on the benzene ring .

Q. What computational strategies are employed to predict the reactivity of this compound in drug discovery?

Density functional theory (DFT) calculations optimize transition states for nucleophilic attacks (e.g., by thiols in enzyme active sites). Molecular docking studies (AutoDock Vina) assess binding affinities to targets like TRPV3, with ΔG values < -8 kcal/mol indicating strong inhibition. Solvent effects (e.g., acetonitrile vs. DMSO) are modeled using COSMO-RS .

Q. How can contradictory data on the compound’s hydrate stability be resolved?

Discrepancies in hydrate formation (e.g., monohydrate vs. dihydrate ratios) arise from solvent polarity and temperature. Controlled experiments in DO/acetone mixtures, analyzed by NMR and X-ray diffraction, show that water-π interactions dominate in polar aprotic solvents, while hydrophobic effects stabilize anhydrous forms in non-polar media .

Q. What methodologies are used to synthesize this compound-derived heterocycles, and how do they impact bioactivity?

Hantzsch thiazole synthesis involves reacting the compound with thioamides (e.g., thiobenzamide) in acetone, yielding 4-(thiazol-4-yl)benzonitrile derivatives with antimicrobial activity (MIC: 2–8 µg/mL against Candida spp.). Cyclization with polyphosphoric acid produces thienothiophene polymers for optoelectronic applications .

Q. Key Research Challenges

- Stereochemical Control: Racemization during nucleophilic substitution requires chiral auxiliaries or asymmetric catalysis.

- Toxicity Mitigation: Prodrug strategies (e.g., ketal protection) reduce off-target effects in vivo .

属性

IUPAC Name |

4-(2-bromoacetyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-5-9(12)8-3-1-7(6-11)2-4-8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJANCPRIUMHGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173920 | |

| Record name | Benzonitrile, 4-(bromoacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20099-89-2 | |

| Record name | 4-Cyanophenacyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20099-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromoacetyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020099892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20099-89-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 4-(bromoacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromoacetyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(BROMOACETYL)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6T2NP32GC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。